molecular formula C11H13NS2 B13248227 [1-(Thiophen-2-yl)ethyl](thiophen-2-ylmethyl)amine

[1-(Thiophen-2-yl)ethyl](thiophen-2-ylmethyl)amine

Cat. No.: B13248227
M. Wt: 223.4 g/mol
InChI Key: CYDFIWHBAAWJLU-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)ethylamine is a secondary amine featuring two thiophene-derived substituents: a thiophen-2-ylmethyl group and a 1-(thiophen-2-yl)ethyl group. Thiophene, a sulfur-containing heterocycle, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science. Its molecular formula is C₁₁H₁₃NS₂, with a molecular weight of 223.35 g/mol. The compound’s structure allows for diverse non-covalent interactions (e.g., π-π stacking, hydrogen bonding) critical for biological activity or material assembly .

Properties

Molecular Formula

C11H13NS2

Molecular Weight

223.4 g/mol

IUPAC Name

1-thiophen-2-yl-N-(thiophen-2-ylmethyl)ethanamine

InChI

InChI=1S/C11H13NS2/c1-9(11-5-3-7-14-11)12-8-10-4-2-6-13-10/h2-7,9,12H,8H2,1H3

InChI Key

CYDFIWHBAAWJLU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NCC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-yl)ethylamine typically involves multiple steps:

    Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).

    Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.

    Formation of 2-thiopheneacetaldehyde oxime: This intermediate is obtained by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.

    Reduction to 2-thiopheneethylamine: Finally, the oxime is reduced to yield 2-thiopheneethylamine

Industrial Production Methods

Industrial production methods for 1-(Thiophen-2-yl)ethylamine are similar to the synthetic routes described above but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Thiophene-2-carboxylic acid

    Reduction: Thiophene-2-ethylamine

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

1-(Thiophen-2-yl)ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Thiophene-Containing Amines

Structural and Functional Group Variations

The table below compares the target compound with structurally related amines containing thiophene moieties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological/Chemical Relevance Reference
1-(Thiophen-2-yl)ethylamine C₁₁H₁₃NS₂ 223.35 Two thiophen-2-yl groups, secondary amine Potential ligand for metal coordination or bioactive scaffolds
2-Thiopheneethylamine C₆H₉NS 127.21 Single thiophen-2-yl group, primary amine Intermediate for pharmaceuticals, agrochemicals
[(1S)-1-(3-Nitrophenyl)ethyl][2-(thiophen-2-yl)ethyl]amine C₁₅H₁₅N₂O₂S 287.36 Nitrophenyl group, chiral center Redox-active; potential in drug design
[2-Amino-1-(thiophen-2-yl)ethyl]dimethylamine C₈H₁₄N₂S 170.28 Dimethylamine, primary amine Enhanced solubility; base catalysis
(Thiophen-2-ylmethyl)(1-[4-(trifluoromethyl)phenyl]ethyl)amine C₁₄H₁₄F₃NS 285.33 Trifluoromethylphenyl group Electron-withdrawing effects; agrochemical applications

Key Observations:

  • Electron-Withdrawing Groups : The trifluoromethylphenyl group in enhances electrophilicity, contrasting with the electron-rich thiophene rings in the target compound.
  • Chirality : The nitro-containing analog in introduces stereochemical complexity, which is absent in the target compound but critical for enantioselective biological activity.

Physicochemical Properties

  • Solubility : The dimethylamine derivative in (C₈H₁₄N₂S) exhibits higher water solubility due to its tertiary amine, whereas the target compound’s hydrophobicity may favor membrane permeability.
  • Thermal Stability : Crystallographic data in for benzimidazole-thiophene hybrids (dihedral angles ~36–39°) suggest that thiophene rings in the target compound may adopt similar conformations, influencing melting points and crystallinity.

Biological Activity

The compound 1-(Thiophen-2-yl)ethylamine , characterized by its unique thiophene structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is an organic molecule featuring two thiophene rings connected by an ethylamine chain. Its structural formula can be represented as follows:

C12H12N2S2\text{C}_{12}\text{H}_{12}\text{N}_2\text{S}_2

This configuration contributes to its distinct electronic properties and biological interactions.

Antimicrobial Activity

Thiophene derivatives, including 1-(Thiophen-2-yl)ethylamine, have shown promising antimicrobial activity against various bacterial and fungal strains. The presence of sulfur in the thiophene rings enhances their reactivity towards microbial targets.

Microbial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene-based compounds. For instance, a study indicated that analogs with thiophene rings exhibit significant antiproliferative activity against various cancer cell lines, including melanoma and breast cancer cells.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of thiophene derivatives on melanoma A375 cells, revealing an IC50 value of 1.71±0.58μM1.71\pm 0.58\,\mu M, indicating potent activity compared to standard chemotherapeutics.

Compound IC50 (µM) Selectivity Index Mechanism of Action
1-(Thiophen-2-yl)ethylamine1.71 ± 0.5821.09Inhibition of tubulin polymerization via colchicine-binding site
Combretastatin (CA-4)0.5-Tubulin polymerization inhibitor

The selected compounds were shown to disrupt mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells, thereby supporting their potential as therapeutic agents in oncology.

The biological activity of 1-(Thiophen-2-yl)ethylamine is primarily attributed to its ability to bind to specific cellular targets:

  • Tubulin Inhibition : The compound inhibits tubulin polymerization, which is crucial for cell division.
  • Cell Cycle Arrest : It causes accumulation of cells in the G2/M phase, preventing normal mitotic progression.
  • Induction of Apoptosis : The disruption in mitotic processes ultimately leads to programmed cell death.

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